1-(2-Bromo-6-chloropyridin-4-YL)ethanone
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Overview
Description
1-(2-Bromo-6-chloropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-chloropyridin-4-YL)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the operation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2-Bromo-6-chloropyridin-4-YL)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 1-(6-Bromo-4-chloropyridin-2-yl)ethanone
Comparison: Compared to these similar compounds, 1-(2-Bromo-6-chloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5BrClNO |
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Molecular Weight |
234.48 g/mol |
IUPAC Name |
1-(2-bromo-6-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
InChI Key |
FBSSSKUYKKCQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Br)Cl |
Origin of Product |
United States |
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